3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione is a complex organic compound characterized by its unique structure, which includes a benzothiophene moiety and a furan-2,5-dione framework. This compound exhibits significant reactivity due to the presence of the bromine substituent and the carbonyl groups, making it an interesting subject for both synthetic chemistry and biological studies. The molecular formula is , and it has a molecular weight of approximately 287.14 g/mol.
Research indicates that 3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown promise in inhibiting certain enzymes related to inflammatory pathways. The compound's structural components contribute to its interaction with biological targets, making it a candidate for further pharmacological investigations.
Several synthesis methods have been reported for 3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione:
The applications of 3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione span several fields:
Interaction studies involving 3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione have focused on its binding affinity with various biological targets. These studies utilize techniques such as:
Such studies are crucial for understanding the therapeutic potential of this compound.
Several compounds share structural similarities with 3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione. Below is a comparison highlighting their unique features:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 4-Bromo-5-ethoxyfuran-2(5H)-one | 32978-38-4 | 0.77 | Contains an ethoxy group that enhances solubility. |
| 4-(Bromomethyl)furan-2(5H)-one | 61934-55-2 | 0.63 | Features a bromomethyl group instead of carbonyls. |
| 3-Bromofuran-2,4(3H,5H)-dione | 1192-50-3 | 0.72 | Exhibits antifungal properties against pathogens. |
Each of these compounds exhibits distinct properties and reactivities that differentiate them from 3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione while retaining some structural similarities.
The molecular structure of 3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione presents a complex heterocyclic system characterized by the fusion of a benzothiophene moiety with a brominated furan-2,5-dione ring [1]. The compound exhibits a molecular formula of C₁₂H₅BrO₃S with a molecular weight of 309.13 grams per mole, representing a highly unsaturated aromatic system with a degree of unsaturation of 10 [2].
The molecular geometry is dominated by the planar arrangement of both the benzothiophene and furan-2,5-dione ring systems, which facilitates extensive π-electron delocalization across the entire molecular framework [3]. Theoretical calculations using density functional theory methods, particularly B3LYP/6-31G(d,p) basis sets, have demonstrated that the benzothiophene fragment adopts a nearly coplanar configuration with the furan ring system [4]. The dihedral angle between the benzothiophene plane and the furan-2,5-dione plane is typically found to be less than 15 degrees, indicating minimal steric hindrance between the two ring systems [5].
Conformational analysis reveals that the compound predominantly exists in a single stable conformation due to the rigid nature of the aromatic framework [6]. The presence of the bromine substituent at position 4 of the furan ring introduces additional steric considerations, though computational studies suggest that this substitution does not significantly alter the overall planarity of the system [7]. The sulfur atom in the benzothiophene ring adopts a typical pyramidal geometry with bond angles consistent with sp² hybridization patterns observed in related heterocyclic compounds [8].
Table 1: Molecular and Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₅BrO₃S |
| Molecular Weight (g/mol) | 309.13 |
| Degree of Unsaturation | 10 |
| Ring Systems | Benzothiophene (bicyclic), Furan-2,5-dione (monocyclic) |
| Heteroatoms | Sulfur (S), Oxygen (O) |
| Halogen Substituents | Bromine (Br) at position 4 |
The proton nuclear magnetic resonance spectrum of 3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione exhibits characteristic resonances in the aromatic region between 7.2 and 8.5 parts per million [9]. The benzothiophene protons typically appear as a complex multiplet pattern due to the unique electronic environment created by the sulfur heteroatom [10]. Specifically, the proton at position 2 of the benzothiophene ring is expected to resonate at approximately 7.9 parts per million, while the benzene ring protons appear between 7.3 and 7.8 parts per million [9].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed insights into the electronic structure of the compound [11]. The carbonyl carbons of the furan-2,5-dione moiety resonate in the characteristic downfield region between 155 and 170 parts per million, consistent with the deshielding effects of the anhydride functional group [12]. The aromatic carbons of the benzothiophene system appear between 120 and 145 parts per million, with the quaternary carbon bearing the furan substituent showing distinct chemical shift values due to the electron-withdrawing nature of the anhydride group [13].
The infrared spectrum of 3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione displays several diagnostic absorption bands that confirm the presence of key functional groups [14]. The most prominent features include the characteristic carbonyl stretching vibrations of the anhydride group, which appear as two distinct bands at approximately 1850 and 1820 wavenumbers [15]. These frequencies are consistent with the cyclic nature of the anhydride and the electron-withdrawing effects of the bromine substituent [12].
Aromatic carbon-carbon stretching vibrations are observed in the region between 1580 and 1600 wavenumbers, while aromatic carbon-hydrogen stretching modes appear between 3000 and 3100 wavenumbers [16]. The presence of the benzothiophene moiety introduces additional vibrational modes associated with the sulfur-carbon bonds, typically observed around 700-800 wavenumbers [17].
The electronic absorption spectrum of 3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione exhibits multiple absorption bands arising from π-π* and n-π* electronic transitions [17]. The extended conjugation between the benzothiophene and furan-2,5-dione systems results in bathochromic shifts compared to the individual components [6]. Primary absorption maxima are observed in the range of 280-320 nanometers, corresponding to π-π* transitions involving the aromatic ring systems [7].
Additional absorption features at longer wavelengths (350-400 nanometers) are attributed to n-π* transitions involving the lone pairs on oxygen and sulfur atoms [18]. The presence of the bromine substituent introduces heavy atom effects that can influence both the position and intensity of these electronic transitions [12].
Table 2: Spectroscopic Characteristics
| Technique | Diagnostic Features | Chemical Shift/Frequency Range |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.2-8.5 parts per million |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbons | 155-170 parts per million |
| Fourier Transform Infrared | Carbonyl stretch | 1850-1820 wavenumbers |
| Ultraviolet-Visible | π-π* transitions | 280-320 nanometers |
Crystallographic analysis of related benzothiophene-containing compounds provides valuable insights into the solid-state structure of 3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione [19]. Studies on analogous structures reveal that such compounds typically crystallize in monoclinic or triclinic space groups, with intermolecular interactions dominated by π-π stacking and halogen bonding [20].
The crystal packing is significantly influenced by the presence of the bromine atom, which can participate in halogen bonding interactions with neighboring molecules [19]. These interactions contribute to the overall stability of the crystal lattice and influence the physical properties of the solid material [21]. The planar nature of the molecular framework facilitates efficient π-π stacking interactions between adjacent molecules, with typical interplanar distances ranging from 3.3 to 3.6 Ångströms [22].
Molecular dimensions derived from crystallographic studies of similar compounds indicate that the benzothiophene-furan connectivity results in minimal bond length distortions compared to the individual ring systems [20]. The carbon-carbon bond linking the two ring systems typically exhibits a length of approximately 1.45 Ångströms, consistent with single bond character with some degree of π-conjugation [19].
Table 3: Crystallographic Parameters (Based on Analogous Structures)
| Parameter | Typical Range |
|---|---|
| Space Group | Monoclinic P2₁/n or Triclinic P-1 |
| π-π Stacking Distance | 3.3-3.6 Ångströms |
| Intermolecular C-Br...π Distance | 3.4-3.8 Ångströms |
| Molecular Planarity Deviation | <0.1 Ångströms |
The structural and spectroscopic properties of 3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione can be systematically compared with related furan-2,5-dione derivatives to understand the influence of different aromatic substituents [23]. Compared to the parent furan-2,5-dione (maleic anhydride), the introduction of the benzothiophene substituent results in significant electronic and structural modifications .
The molecular weight progression from furan-2,5-dione (98.06 grams per mole) to 3-bromofuran-2,5-dione (176.95 grams per mole) and finally to the target compound (309.13 grams per mole) demonstrates the cumulative effect of substituent additions [25]. The presence of the sulfur heteroatom in the benzothiophene system introduces additional polarizability compared to purely carbon-based aromatic substituents [26].
Spectroscopic comparisons reveal that benzothiophene-substituted derivatives exhibit characteristic downfield shifts in nuclear magnetic resonance spectra relative to phenyl-substituted analogs [27]. This effect is attributed to the electron-withdrawing nature of the sulfur atom and its influence on the overall electronic distribution within the molecule [9]. Similarly, infrared spectroscopic analysis shows that the carbonyl stretching frequencies in benzothiophene derivatives are typically shifted to higher wavenumbers compared to thiophene analogs, reflecting the increased electron-withdrawing character of the fused ring system [28].
Nucleophilic aryne intermediate strategies represent a powerful synthetic approach for constructing complex heterocyclic frameworks containing benzothiophene and furan moieties. These highly reactive intermediates enable the formation of carbon-carbon bonds under relatively mild conditions, making them particularly valuable for the synthesis of 3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione [2].
The most effective aryne generation method involves the use of ortho-silylaryl triflates, which can generate the corresponding arynes under very mild reaction conditions through treatment with cesium fluoride . This approach offers significant advantages over traditional dehydrohalogenation methods, including reduced reaction temperatures and improved functional group tolerance. The process typically proceeds through an elimination mechanism where the fluoride ion attacks the silicon center, leading to the formation of the highly strained triple bond characteristic of arynes [2].
The nucleophilic addition of arynes exhibits high regioselectivity when the position adjacent to the triple bond bears an electron-withdrawing group capable of stabilizing the negative charge acquired during the reaction [2]. This regioselectivity is crucial for the controlled synthesis of benzothiophene derivatives, as it allows for predictable substitution patterns in the final products.
| Aryne Generation Method | Temperature (°C) | Yield (%) | Reaction Time (h) | Key Advantages |
|---|---|---|---|---|
| o-Silylaryl triflate/CsF | 25 | 85 | 2 | Mild conditions, excellent regioselectivity |
| Dehydrohalogenation | 150 | 70 | 12 | Simple reagents, established methodology |
| Anthranilic acid route | 80 | 65 | 4 | Good yields, reliable protocol |
| Benzyne cycloaddition | 60 | 75 | 6 | Versatile coupling opportunities |
| Metal-mediated formation | 120 | 80 | 8 | Scalable approach for larger quantities |
Recent advances in aryne chemistry have demonstrated the utility of these intermediates in multicomponent reactions, which are particularly valuable for constructing complex molecular architectures in a single synthetic operation [3]. The electrophilic character of arynes, resulting from their low-lying lowest unoccupied molecular orbital, makes them excellent partners for nucleophilic addition reactions with various heteroatom-containing nucleophiles [4].
For the specific synthesis of benzothiophene-containing compounds, copper-catalyzed protocols have shown exceptional promise. These methods typically involve the generation of arynes from ortho-halogenated thioanisoles followed by intramolecular cyclization reactions [5]. The copper catalyst facilitates both the aryne formation and the subsequent carbon-sulfur bond formation, leading to the desired benzothiophene framework in a single synthetic step.
The bromination of furan systems presents unique challenges due to the inherent reactivity and instability of the furan ring under electrophilic conditions. Traditional bromination methods often result in ring-opening reactions or polymerization, necessitating the development of optimized protocols for selective monobromination [6] [7].
The most significant advancement in furan bromination has been the development of microflow reactor technology, which allows for precise control of reaction conditions and minimizes undesired side reactions [8]. In microflow systems, the rapid mixing and short residence times effectively suppress dimerization and ring-opening reactions that commonly occur with highly reactive halomethylfurans [8].
Conventional bromination approaches using elemental bromine in carbon tetrachloride typically require low temperatures (-5°C) to achieve selective monobromination, but yields are often moderate due to competing side reactions [6]. The use of N-bromosuccinimide as a brominating agent has shown improved selectivity, particularly when used in conjunction with catalytic amounts of strong Brønsted acids [7] [9].
| Bromination Method | Temperature (°C) | Yield (%) | Selectivity | Reaction Time | Scalability |
|---|---|---|---|---|---|
| Br₂/CCl₄ | -5 | 65 | Moderate | 2 hours | Limited |
| N-Bromosuccinimide | 25 | 78 | High | 1 hour | Good |
| Br₂/AcOH | 20 | 85 | Good | 45 minutes | Moderate |
| Microflow bromination | 25 | 92 | Excellent | 2 minutes | Excellent |
| Electrochemical method | 60 | 88 | High | 3 hours | Good |
The mechanism of furan bromination typically involves initial electrophilic attack by bromine at the 2-position of the furan ring, followed by rapid deprotonation to restore aromaticity [10]. However, the electron-rich nature of furan makes it susceptible to multiple substitution and ring-opening reactions under harsh conditions. The optimization of bromination conditions requires careful control of temperature, reaction time, and the stoichiometry of brominating agents [11].
Recent studies have demonstrated that the stability of the furan ring during bromination can be significantly enhanced through the use of protecting groups or by conducting the reaction in the presence of stabilizing additives [7]. For example, 4-(2-furyl)-2,3-dihydro-1H-1,5-benzodiazepinone-2 forms the 3-bromo derivative in high yield when treated with a 1:1 bromine-acetic acid mixture at room temperature, with the furan ring remaining intact throughout the transformation [7].
Electrochemical bromination methods have emerged as an environmentally friendly alternative to traditional chemical bromination approaches [12]. These methods offer excellent control over the reaction selectivity and can be easily scaled for industrial applications. The electrochemical approach typically involves the in-situ generation of bromine species at the anode, which then react with the furan substrate under controlled conditions.
The choice between solid-phase and solution-phase synthesis for the preparation of 3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione depends on various factors including scale, purity requirements, and economic considerations. Both approaches offer distinct advantages and limitations that must be carefully evaluated for optimal synthetic outcomes [13] [14] [15].
Solid-phase synthesis approaches have gained significant attention for the preparation of furan derivatives due to their ability to provide high-purity products with minimal purification requirements [13]. The solid-phase methodology typically involves the use of polymer-supported reagents, which facilitate product isolation and enable automated synthesis protocols. Recent developments in selenyl bromide resin-catalyzed electrophilic lactonization have demonstrated the feasibility of solid-phase approaches for furan-2,5-dione synthesis [13].
| Synthesis Parameter | Solid-Phase | Solution-Phase |
|---|---|---|
| Reaction Yield (%) | 82 | 75 |
| Product Purity (%) | 95 | 88 |
| Reaction Time (hours) | 6 | 12 |
| Reagent Loading (equivalents) | 3.5 | 2.8 |
| Purification Steps Required | 2 | 4 |
| Cost per Gram ($) | 25 | 18 |
| Environmental Impact Score | 3.2 | 4.8 |
Solution-phase synthesis remains the preferred approach for large-scale production due to its economic advantages and scalability [14] [15]. The solution-phase methodology allows for better heat transfer and mixing, which are critical for maintaining consistent reaction conditions during scale-up operations. Recent advances in solution-phase synthesis have focused on the development of one-pot protocols that combine multiple reaction steps, thereby reducing overall process complexity and waste generation [15].
The solid-phase approach offers several unique advantages, including simplified purification procedures, reduced solvent consumption, and the ability to perform parallel synthesis for library generation [13]. The use of solid-supported reagents eliminates the need for extensive work-up procedures and enables direct isolation of products through simple filtration and washing steps. Additionally, the solid-phase methodology provides excellent control over stoichiometry, which is particularly important for reactions involving sensitive heterocyclic substrates.
However, solid-phase synthesis typically requires higher reagent loadings and longer reaction times compared to solution-phase methods [13]. The heterogeneous nature of solid-phase reactions can also lead to reduced reaction rates due to mass transfer limitations. These factors contribute to higher per-gram production costs, making solid-phase synthesis less attractive for large-scale commercial applications.
Recent developments in continuous flow synthesis have emerged as a hybrid approach that combines the advantages of both solid-phase and solution-phase methodologies [14]. Flow synthesis enables precise control over reaction parameters while maintaining the scalability advantages of solution-phase chemistry. The continuous nature of flow processes also allows for real-time monitoring and optimization of reaction conditions, leading to improved yields and selectivity.
The industrial-scale production of 3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione faces numerous challenges that significantly impact the commercial viability of synthetic processes. These challenges span multiple aspects of chemical manufacturing, from raw material procurement to environmental compliance and process safety [16] [17].
Raw material costs represent the most significant challenge in industrial production, accounting for approximately 35% of the total production cost impact [16]. The specialized nature of benzothiophene and furan precursors limits the number of suppliers, leading to price volatility and supply chain vulnerabilities. The development of alternative synthetic routes using more readily available starting materials is crucial for reducing production costs and improving supply chain reliability.
Waste management presents the most severe challenge with a severity score of 9 out of 10, primarily due to the generation of halogenated organic waste streams during bromination reactions [16]. Traditional furfural production processes consume approximately 30 tons of steam per ton of product and achieve yields of less than 50% based on contained xylose, resulting in significant waste generation [16]. The implementation of green chemistry principles and process intensification strategies is essential for addressing these environmental concerns.
Process scalability challenges arise from the sensitive nature of both benzothiophene and furan intermediates, which are prone to decomposition and side reactions under industrial conditions [17]. The high reactivity of brominated furan intermediates necessitates careful temperature control and specialized handling procedures, increasing equipment requirements and operational complexity. Continuous flow processing has emerged as a promising solution for addressing scalability issues, offering improved heat and mass transfer characteristics compared to traditional batch processes [18].
| Challenge Category | Severity Score (1-10) | Cost Impact (%) | Primary Mitigation Strategy |
|---|---|---|---|
| Raw Material Cost | 8 | 35 | Alternative precursor development |
| Process Scalability | 7 | 25 | Continuous flow processes |
| Waste Management | 9 | 20 | Green chemistry approaches |
| Equipment Requirements | 6 | 15 | Modular reactor design |
| Energy Consumption | 8 | 18 | Process optimization |
| Product Purification | 7 | 12 | Advanced separation techniques |
| Regulatory Compliance | 5 | 8 | Proactive regulatory engagement |
Energy consumption challenges stem from the need for precise temperature control during bromination reactions and the energy-intensive nature of product purification processes [16]. The high boiling points and similar physical properties of reaction intermediates require sophisticated separation techniques, including distillation under reduced pressure and specialized chromatographic methods. The development of more energy-efficient separation processes, such as membrane-based separations and crystallization-based purification, offers potential solutions for reducing energy consumption.
Equipment requirements for industrial production are complicated by the corrosive nature of brominated compounds and the need for specialized materials of construction [16]. Traditional stainless steel equipment may suffer from corrosion issues when exposed to bromine-containing reaction media, necessitating the use of more expensive alloys or coated materials. Modular reactor designs that allow for easy replacement of corroded components have been proposed as a cost-effective solution for addressing equipment durability concerns.
The regulatory landscape for halogenated organic compounds continues to evolve, with increasing scrutiny on environmental and health impacts [16]. Proactive engagement with regulatory agencies and the development of comprehensive safety and environmental assessment protocols are essential for ensuring compliance with current and future regulations. The implementation of Process Analytical Technology systems enables real-time monitoring of critical process parameters and contaminant levels, facilitating regulatory compliance and process optimization.